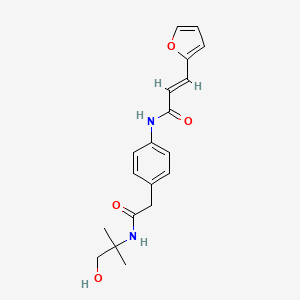

(E)-3-(furan-2-yl)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)acrylamide

Description

This acrylamide derivative features an (E)-configured α,β-unsaturated carbonyl system conjugated to a furan-2-yl moiety. The phenyl group at the N-position is substituted with a 2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl side chain, introducing both hydroxyl and branched alkyl functionalities.

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[4-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-oxoethyl]phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-19(2,13-22)21-18(24)12-14-5-7-15(8-6-14)20-17(23)10-9-16-4-3-11-25-16/h3-11,22H,12-13H2,1-2H3,(H,20,23)(H,21,24)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEXYUAFUGRHDR-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview of the Compound

Chemical Structure : The compound is characterized by its furan ring, an acrylamide moiety, and a complex side chain that includes an amino group and a hydroxy group. Its molecular formula is C₁₈H₁₈N₂O₃.

Potential Applications : Compounds with similar structures have been investigated for various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The presence of the acrylamide group often indicates potential for enzyme inhibition or interaction with biomolecules.

Anticancer Activity

Research has shown that compounds containing acrylamide structures can exhibit significant anticancer properties. For instance, studies involving similar furan-containing acrylamides have demonstrated:

- Inhibition of Cell Proliferation : Several derivatives have been tested against various cancer cell lines (e.g., breast, prostate, and colon cancer), showing reduced cell viability and proliferation rates.

- Induction of Apoptosis : Mechanistic studies have indicated that these compounds can induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction.

Enzyme Inhibition

Given the structural features of (E)-3-(furan-2-yl)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)acrylamide, it may act as an inhibitor for certain enzymes. For example:

- Protease Inhibition : Similar compounds have been shown to inhibit proteolytic enzymes, which are crucial in cancer metastasis and progression.

- Kinase Inhibition : Some studies suggest that acrylamide derivatives can inhibit kinases involved in cell signaling pathways, leading to altered cellular responses.

Antimicrobial Properties

Compounds with furan and acrylamide functionalities have also been explored for their antimicrobial effects:

- Bacterial Inhibition : Preliminary studies indicate potential activity against Gram-positive and Gram-negative bacteria.

- Fungal Activity : Some derivatives have shown effectiveness against fungal pathogens, suggesting a broad spectrum of antimicrobial activity.

Case Study 1: Anticancer Efficacy

A study published in Cancer Letters reported that a series of furan-based acrylamides exhibited potent cytotoxicity against human breast cancer cells. The mechanism was attributed to the activation of apoptotic pathways through the upregulation of pro-apoptotic proteins.

Case Study 2: Enzyme Interaction

In research published in Molecular Pharmacology, a specific furan-acrylamide compound was identified as a selective inhibitor of a key kinase involved in tumor growth. The study utilized molecular docking simulations to predict binding interactions, which were confirmed through biochemical assays.

Comparison with Similar Compounds

Structural Features

Core Acrylamide Backbone

The target compound shares the (E)-acrylamide scaffold with analogs such as:

- Compound 3 (): Incorporates a 3,4,5-trimethoxybenzamide group and isopropylamine, favoring lipophilicity and aromatic π-stacking interactions .

- (E)-N-(2-pyridyl)-3-(2-pyridylamino)acrylamide (): Features pyridyl substituents, enabling metal coordination and enhanced solubility in polar solvents .

Substituent Variations

- The 1-hydroxy-2-methylpropan-2-yl group in the target compound introduces a sterically hindered tertiary alcohol, which may influence metabolic stability compared to simpler alkylamines (e.g., n-propylamine in ) .

- Anti-inflammatory analog (Compound 2, ): Contains a 4-hydroxy-3-methoxyphenyl group linked to a methoxyethyl chain, demonstrating IC₅₀ = 17.00 ± 1.11 μM for NO inhibition, outperforming the reference drug quercetin .

Physicochemical Properties

<sup>*</sup>Calculated using fragment-based methods. <sup>†</sup>Estimated based on molecular formula.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.